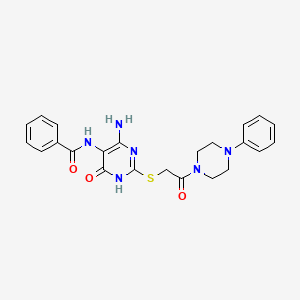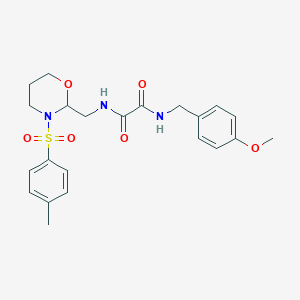![molecular formula C16H17Cl2N3 B2998972 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline CAS No. 794552-08-2](/img/structure/B2998972.png)
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and an aniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline typically involves a multi-step process. One common method starts with the reaction of 1-fluoro-4-nitrobenzene with 1-(3,4-dichlorophenyl)piperazine. This reaction forms 1-(3,4-dichlorophenyl)-4-(4-nitrophenyl)piperazine. The nitro group of this intermediate is then reduced to an amino group using hydrogen gas (H₂) and palladium on carbon (Pd/C) as a catalyst, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogenated solvents such as dichloromethane (CH₂Cl₂) with a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has been investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline involves its interaction with specific molecular targets. In medicinal chemistry, it is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence neurotransmitter release and uptake, leading to potential therapeutic effects in the treatment of neurological disorders. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline can be compared with other piperazine derivatives, such as:
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: This compound has similar structural features but differs in its pharmacological profile and applications.
Aripiprazole: A well-known antipsychotic drug that contains a piperazine moiety but has a different substitution pattern and therapeutic use.
Quetiapine: Another antipsychotic with a piperazine ring, used for the treatment of schizophrenia and bipolar disorder.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3/c17-15-6-5-14(11-16(15)18)21-9-7-20(8-10-21)13-3-1-12(19)2-4-13/h1-6,11H,7-10,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFVBXYRDIUDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]thiophene-2-carboxylic acid](/img/structure/B2998889.png)




![N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2998898.png)


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2998903.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2998905.png)
![dimethyl 5-(3-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2998907.png)
![7-{4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2998909.png)


